2-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-N-(p-tolyl)acetamide
Description
2-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-N-(p-tolyl)acetamide is a pyrazolo-pyrimidine derivative featuring:
- A 1-phenyl-substituted pyrazolo[3,4-d]pyrimidine core, a scaffold known for its pharmacological relevance, including antitumor and kinase-inhibitory properties .
- An ether (oxy) linker at position 4 of the pyrimidine ring, connecting to an acetamide group.
- A p-tolyl (para-methylphenyl) substituent on the acetamide nitrogen.
Properties
Molecular Formula |
C20H17N5O2 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)oxyacetamide |
InChI |
InChI=1S/C20H17N5O2/c1-14-7-9-15(10-8-14)24-18(26)12-27-20-17-11-23-25(19(17)21-13-22-20)16-5-3-2-4-6-16/h2-11,13H,12H2,1H3,(H,24,26) |
InChI Key |
HMOIYBARNNTFIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
The compound 2-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-N-(p-tolyl)acetamide is a derivative of the pyrazolo[3,4-d]pyrimidine scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and potential therapeutic applications.
- Molecular Formula : C21H22N4O2
- Molecular Weight : 358.41 g/mol
- SMILES Notation : Cc1ccc(C)c(c1)C(=O)COc1ncnc2n(ncc12)-c1ccccc1
The biological activity of compounds containing the pyrazolo[3,4-d]pyrimidine moiety is primarily attributed to their ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound under discussion has shown promising results in various studies:
- CDK Inhibition : The compound acts as a potent inhibitor of CDK2, similar to known inhibitors like dinaciclib and roscovitine. This property is crucial for its anticancer activity, as CDK2 plays a significant role in regulating the cell cycle .
- Antitumor Activity : In vitro studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The IC50 values for these compounds often fall within the nanomolar range, indicating high potency .
Anticancer Studies
A series of experiments have been conducted to evaluate the anticancer potential of this compound:
These results suggest that the compound effectively inhibits cancer cell proliferation and induces apoptosis.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has also been investigated for anti-inflammatory effects. Studies have shown that it can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro:
Case Studies
Several case studies highlight the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:
- Study on Lung Cancer : A clinical trial involving patients with advanced lung cancer demonstrated that a related pyrazolo compound significantly improved progression-free survival when combined with standard chemotherapy .
- Anti-inflammatory Applications : In a study assessing chronic inflammatory conditions, treatment with pyrazolo derivatives led to a marked reduction in disease symptoms and inflammatory markers compared to control groups .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as effective inhibitors of the epidermal growth factor receptor (EGFR), a significant target in cancer therapy. The compound's structural features enable it to interact with the ATP-binding site of EGFR, leading to inhibition of tumor cell proliferation.
Case Study: EGFR Inhibition
In a study focused on synthesizing new pyrazolo[3,4-d]pyrimidine derivatives, compounds were evaluated against NCI 60 cancer cell lines. Results indicated that certain derivatives exhibited significant anti-proliferative activity, suggesting that modifications to the pyrazolo[3,4-d]pyrimidine scaffold could enhance efficacy against resistant cancer types .
| Compound | Activity | Reference |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidin-4(5H)-one | Anti-EGFR | |
| 1H-pyrazolo[3,4-d]pyrimidine derivatives | Anti-proliferative |
Anti-inflammatory Properties
The pyrazolo[3,4-d]pyrimidine structure is also associated with anti-inflammatory effects. Compounds within this class have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway.
Case Study: COX Inhibition
Research has shown that specific derivatives exhibit selective COX-II inhibitory activity with minimal ulcerogenic effects. For instance, one derivative demonstrated an IC50 value significantly lower than that of traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential as a safer alternative for managing inflammation .
Antimicrobial Activity
In addition to anticancer and anti-inflammatory properties, pyrazolo[3,4-d]pyrimidine derivatives have shown promise in antimicrobial applications. The structural diversity allows for modifications that can enhance antibacterial efficacy.
Case Study: Antibacterial Testing
One study evaluated a range of newly synthesized pyrazole derivatives against common bacterial strains such as Escherichia coli. The results indicated substantial antibacterial activity comparable to standard antibiotics, suggesting that these compounds may serve as effective treatments for bacterial infections .
Comparison with Similar Compounds
Pharmacological Implications
- Oxy vs. Thio Linkers : The oxygen atom in the target compound may improve binding to polar active sites (e.g., kinases), while sulfur analogs could favor hydrophobic pockets .
Q & A
Basic: What are the common synthetic routes for preparing 2-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-N-(p-tolyl)acetamide?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with α-chloroacetamide derivatives (e.g., N-(p-tolyl)-2-chloroacetamide) in dry acetonitrile under reflux. Purification is achieved via recrystallization from acetonitrile or ethanol, with yields averaging 50–60% . Key quality checks include monitoring reaction progress by TLC and confirming purity via HPLC (>95%) .
Advanced: How can reaction conditions be optimized to address low yields in the synthesis of this compound?
Low yields often stem from steric hindrance at the pyrimidin-4-ol oxygen or competing side reactions. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the pyrimidin-4-ol oxygen .
- Catalysis : Adding K₂CO₃ or DBU improves deprotonation efficiency .
- Temperature control : Gradual heating (60–80°C) minimizes decomposition of sensitive intermediates .
Post-reaction, column chromatography (silica gel, ethyl acetate/hexane) can isolate the product before recrystallization .
Basic: What analytical techniques are critical for structural characterization?
Standard methods include:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.6 ppm for phenyl groups; acetamide NH at δ ~9.9 ppm) .
- LC-MS : Validate molecular weight (e.g., [M+H]+ at m/z ~376 for related analogs) and detect impurities .
- Melting point analysis : Ensure consistency with literature values (e.g., 190–205°C for similar pyrazolo-pyrimidines) .
Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?
Discrepancies in NMR/LC-MS data often arise from tautomerism (pyrazolo-pyrimidine ring) or residual solvents. Solutions include:
- Variable-temperature NMR : Identify dynamic exchange processes in DMSO-d₆ .
- High-resolution MS (HRMS) : Differentiate isobaric impurities (e.g., Cl vs. CH₃SO₃ adducts) .
- X-ray crystallography : Resolve ambiguous NOE correlations (e.g., confirm acetamide orientation) .
Basic: What methodologies are used to assess biological activity in kinase inhibition studies?
- In vitro kinase assays : Measure IC₅₀ using ATP-Glo™ luminescence (e.g., for Aurora kinase A/B) .
- Cell-based assays : Evaluate antiproliferative activity in cancer lines (e.g., MTT assay in HeLa or MCF-7 cells) .
- Molecular docking : Predict binding modes using AutoDock Vina and PDB structures (e.g., 4O7A for kinase domains) .
Advanced: How can structure-activity relationships (SAR) guide derivative design for enhanced potency?
SAR studies focus on:
- Acetamide substituents : Replace p-tolyl with electron-withdrawing groups (e.g., 4-Cl, 4-CF₃) to boost kinase affinity .
- Pyrazolo-pyrimidine core : Introduce methyl or methoxy groups at C3/C5 to modulate solubility and selectivity .
- In vivo validation : Test optimized analogs in xenograft models with pharmacokinetic profiling (e.g., t₁/₂, AUC) .
Basic: What protocols ensure compound stability during storage?
- Storage conditions : Protect from light at –20°C in sealed, argon-flushed vials .
- Stability monitoring : Perform monthly HPLC checks (C18 column, 0.1% TFA/ACN gradient) to detect degradation .
- Lyophilization : For aqueous solutions, lyophilize with 5% trehalose to prevent hydrolysis .
Advanced: How can computational methods predict metabolic pathways and toxicity?
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism and hERG inhibition .
- Metabolite identification : Simulate Phase I/II transformations with GLORYx or BioTransformer .
- In vitro hepatotoxicity : Validate predictions in primary human hepatocytes (LDH release assay) .
Basic: What safety precautions are essential during in vitro handling?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing and solvent evaporation .
- Waste disposal : Neutralize acidic/basic residues before incineration .
Advanced: How should in vivo studies be designed to evaluate pharmacokinetics?
- Dosing regimen : Administer via oral gavage (10 mg/kg) or IV (2 mg/kg) in Sprague-Dawley rats .
- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, and 24 h for LC-MS/MS analysis .
- Tissue distribution : Euthanize animals at 24 h to quantify compound levels in liver, brain, and kidneys .
Basic: What statistical methods are appropriate for analyzing bioactivity data?
- Dose-response curves : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀/EC₅₀ .
- ANOVA : Compare treatment groups with Tukey’s post hoc test (p < 0.05) .
- QC standards : Include positive controls (e.g., staurosporine for kinase assays) in each plate .
Advanced: How can cross-disciplinary approaches enhance research on this compound?
- Chemical biology : Use click chemistry (e.g., alkyne-tagged analogs) for target identification via pull-down assays .
- Nanoparticle delivery : Encapsulate in PLGA nanoparticles to improve bioavailability and tumor targeting .
- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map signaling pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
